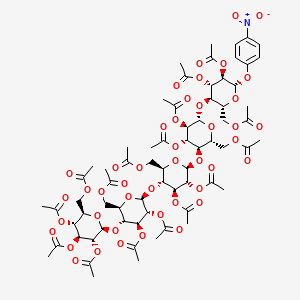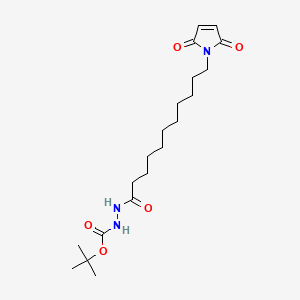
p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate
Übersicht
Beschreibung
P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is a chemical compound that has been widely used in scientific research. It is a complex carbohydrate that has been synthesized in the laboratory for various purposes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate can be achieved through the enzymatic glycosylation of cellobiose with p-nitrophenyl-α-D-glucopyranoside, followed by acetylation with acetic anhydride.
Starting Materials
Cellobiose, p-nitrophenyl-α-D-glucopyranoside, Acetic anhydride, Enzyme for glycosylation
Reaction
Cellobiose is reacted with p-nitrophenyl-α-D-glucopyranoside in the presence of an enzyme for glycosylation to form p-Nitrophenyl |A-D-Cellopentaoside., The resulting p-Nitrophenyl |A-D-Cellopentaoside is then acetylated with acetic anhydride to form p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate., The reaction mixture is purified using column chromatography to isolate the final product.
Wirkmechanismus
P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is hydrolyzed by specific enzymes, resulting in the release of p-nitrophenol. The rate of hydrolysis is dependent on the concentration of the enzyme and the substrate. The hydrolysis reaction can be monitored using various techniques such as UV spectroscopy.
Biochemische Und Physiologische Effekte
P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate in lab experiments is its stability. It is a stable compound that can be stored for long periods without degradation. Additionally, it is a well-characterized compound that can be easily synthesized in the laboratory. However, one of the main limitations of using p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is its cost. It is a relatively expensive compound that may not be accessible to all researchers.
Zukünftige Richtungen
There are several future directions for the research of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate. One of the main directions is the development of new synthetic methods that are more cost-effective and environmentally friendly. Additionally, there is a need for the development of new applications for p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate in the field of glycoscience. Finally, there is a need for further research on the mechanism of action and the biochemical and physiological effects of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate.
Conclusion:
p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is a complex carbohydrate that has been widely used in scientific research. It is a stable and well-characterized compound that is used as a substrate in enzymatic assays and as a model substrate for the study of carbohydrate metabolism and glycosidase enzymes. While it has no known biochemical or physiological effects, it is a valuable tool for scientific research. There is a need for further research on the synthesis, mechanism of action, and future applications of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate.
Wissenschaftliche Forschungsanwendungen
P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is used in various scientific research applications. It is used as a substrate in enzymatic assays for the detection and quantification of specific enzymes. It is also used as a model substrate for the study of carbohydrate metabolism and glycosidase enzymes. Additionally, it is used as a tool for the synthesis of other complex carbohydrates.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,65+,66+,67+,68+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPOJIHBJOYNS-MOCYDJOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H87NO44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745397 | |
| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1622.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl b-D-cellopentaoside hexadecaacetate | |
CAS RN |
129411-66-1 | |
| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















